2,5-Dimethoxybenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2,5-dimethoxybenzenesulfonyl chloride derivatives can be achieved through various methods, including the reaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds through X-ray single crystal diffraction. These methods highlight the compound's flexibility in forming structurally diverse molecules under different synthetic conditions (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxybenzenesulfonyl chloride derivatives has been elucidated through techniques such as X-ray diffraction, showing triclinic and monoclinic crystal systems for different isomers. These studies reveal the compound's ability to form sterically hindered molecules, which are linked into frameworks by hydrogen bonds, providing insights into the compound's chemical behavior and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
2,5-Dimethoxybenzenesulfonyl chloride participates in a variety of chemical reactions, including solvolysis and reactions with amines, showcasing its versatility as a reagent. For instance, its reaction with primary amines can yield either sulfonamido Schiff bases or the corresponding sulfonamide depending on the amine concentration, illustrating the compound's reactivity and potential for derivatization (Rajeev et al., 1994).
Scientific Research Applications
HPLC Derivatization Reagent for Glyphosate : Fang, Wei, and Liu (2014) described the use of 2,5-Dimethoxybenzenesulfonyl chloride (DMOSC) as a novel pre-column derivatisation reagent in high-performance liquid chromatography (HPLC) for determining glyphosate. DMOSC showed high chemical activity, allowing for a rapid and efficient derivatization process at lower temperatures compared to other reagents (Fang, Wei, & Liu, 2014).
Sulfonyl Chloride Derivatives : Cremlyn and Cronje (1979) discussed the conversion of different chlorophenols into substituted benzenesulfonyl chlorides, including derivatives of 2,5-Dimethoxybenzenesulfonyl chloride. These derivatives have potential applications as herbicides and were explored for their chemical properties (Cremlyn & Cronje, 1979).
Probe for Calcium Ion Capturing : Hussain, Asiri, and Rahman (2020) synthesized new molecules using 2,5-dimethoxy-benzene-1-sulfonyl chloride (DMBSC) for detecting calcium ions. They developed a probe for selective determination of calcium in natural samples, showcasing its potential in analytical chemistry (Hussain, Asiri, & Rahman, 2020).
Heavy Metal Sensors : Sheikh et al. (2016) synthesized molecules including 2,5-dimethoxybenzenesulfonyl chloride derivatives for application as heavy metal sensors. Their study highlighted the environmental and health-care significance of these compounds in detecting toxic pollutants (Sheikh et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2,5-dimethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELADVIRCCTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163946 | |
Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxybenzenesulfonyl chloride | |
CAS RN |
1483-28-9 | |
Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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